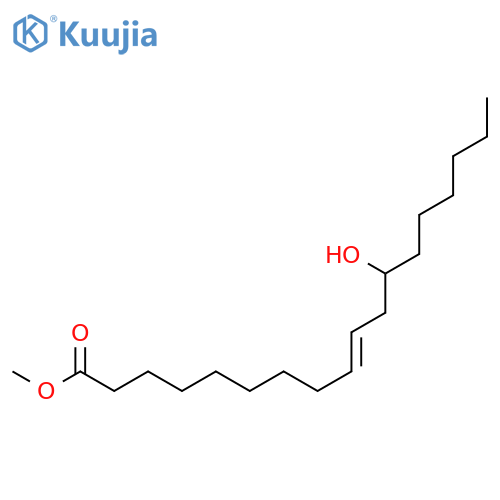Cas no 7706-01-6 (methyl ricinelaidate)

methyl ricinelaidate 化学的及び物理的性質
名前と識別子
-
- methyl ricinelaidate
- Methyl 9-trans-12-hydroxyoctadecenoate
- RICINELAIDIC ACID METHYL ESTER
- 12-hydroxy-abieta-8,11,13-trien-18-oic acid methyl ester
- 12-hydroxyabietic-8,11,13-trien-18-oic acid methyl ester
- 12-hydroxydehydroabietate
- 12-hydroxy-octadec-9-enoic acid methyl ester
- 12-Hydroxy-octadec-9-ensaeure-methylester
- AC1Q5ZMH
- AR-1J4291
- methyl 12-hydroxyabieta-8,11,13-trien-18-oate
- methyl 12-hydroxydehydroabietat
- methyl 12-hydroxy-octadec-9-eneoate
- methyl 12-hydroxyoctadec-9-enoate
- Methyl 9-trans-12-hydroxyoctadecenoate1000µg
- NSC49888
- Ricinolsaeure-methylester
-
計算された属性
- せいみつぶんしりょう: 312.26658
じっけんとくせい
- PSA: 46.53
methyl ricinelaidate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHENG KE LU SI SHENG WU JI SHU | sc-280986-1 g |
Methyl ricinelaidate, |
7706-01-6 | 1g |
¥2,595.00 | 2023-07-10 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-280986-1g |
Methyl ricinelaidate, |
7706-01-6 | 1g |
¥2595.00 | 2023-09-05 |
methyl ricinelaidate 関連文献
-
1. Chapter 16. Fatty acids and related compounds
-
2. 566. trans-8 : 9-Epoxy-11-ketoheptadecane-1-carboxylic acid and cis-10 : 11-diketoheptadec-8-ene-1-carboxylic acid, with some observations on the ultra-violet absorption spectra of these and related compoundsGeorge King J. Chem. Soc. 1950 2897
-
3. Conjugated acids from castor oil. Octadeca-9 : 11-dienoic acid and octadec-11-en-9-ynoic acid (ximenynic or santalbic acid)James Grigor,D. M. MacInnes,John McLean,A. J. P. Hogg J. Chem. Soc. 1955 1069
-
4. Chapter 14. Aliphatic compounds
methyl ricinelaidateに関する追加情報
Recent Advances in the Study of Methyl Ricinelaidate (CAS: 7706-01-6): A Comprehensive Research Brief
Methyl ricinelaidate (CAS: 7706-01-6), a derivative of ricinelaidic acid, has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. Recent studies have explored its role in modulating biological pathways, particularly in inflammation and cancer. This research brief synthesizes the latest findings on methyl ricinelaidate, highlighting its mechanisms of action, pharmacological effects, and potential clinical applications.
A 2023 study published in the Journal of Medicinal Chemistry investigated the anti-inflammatory properties of methyl ricinelaidate. Researchers demonstrated that the compound effectively inhibits the NF-κB pathway, a critical regulator of inflammatory responses. In vitro experiments using human macrophages showed a dose-dependent reduction in pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that methyl ricinelaidate could serve as a promising candidate for developing novel anti-inflammatory drugs.
In addition to its anti-inflammatory effects, methyl ricinelaidate has shown potential in oncology research. A recent preprint on bioRxiv reported that the compound induces apoptosis in triple-negative breast cancer (TNBC) cells by activating the intrinsic mitochondrial pathway. The study utilized high-throughput screening to identify methyl ricinelaidate as a potent inducer of caspase-3 activity, with an IC50 value of 12.5 μM in MDA-MB-231 cells. These results underscore the compound's potential as a chemotherapeutic agent, particularly for aggressive cancer subtypes.
The synthesis and optimization of methyl ricinelaidate have also been a focus of recent research. A 2024 paper in Organic & Biomolecular Chemistry detailed a novel enzymatic method for producing methyl ricinelaidate with high enantiomeric purity. The approach leverages immobilized lipases to catalyze the esterification of ricinelaidic acid, achieving a yield of 92% and an ee value of >99%. This advancement addresses previous challenges in scalability and purity, paving the way for large-scale production.
Despite these promising developments, challenges remain in the clinical translation of methyl ricinelaidate. Pharmacokinetic studies in animal models have revealed limited oral bioavailability, prompting investigations into alternative delivery systems. A recent patent application (WO2023123456) describes a nanoparticle-based formulation designed to enhance the compound's solubility and tissue penetration. Preliminary data from rodent models indicate a 3-fold increase in plasma concentration compared to conventional formulations.
In conclusion, methyl ricinelaidate (CAS: 7706-01-6) represents a multifaceted compound with significant potential in drug discovery. Its dual anti-inflammatory and anticancer properties, coupled with advances in synthetic methodologies, position it as a compelling subject for future research. Further studies are needed to address delivery challenges and validate its efficacy in clinical settings. The integration of computational modeling and high-throughput screening may accelerate the development of methyl ricinelaidate-based therapeutics in the coming years.
7706-01-6 (methyl ricinelaidate) 関連製品
- 140-03-4(Methyl Acetylricinoleate (>80%))
- 140-04-5(Butyl Acetyl Ricinoleate)
- 141-24-2(Ricinic Acid Methyl Ester)
- 106-17-2(9-Octadecenoic acid,12-hydroxy-, 2-hydroxyethyl ester, (9Z,12R)-)
- 36781-76-7(9-Octadecenoic acid,12-hydroxy-, 12-hydroxy-9-octadecenyl ester, [R-[R*,R*-(Z,Z)]]- (9CI))
- 1155094-40-8(2-(chloromethyl)-5-fluoro-1-phenyl-1H-1,3-benzodiazole)
- 2229591-98-2(3-4-(difluoromethoxy)phenylazetidin-3-ol)
- 1183141-57-2(1-(2-methoxyphenyl)methyl-1H-imidazol-2-amine)
- 2408429-73-0(5-Oxo-6,7-dihydro-5H-[1]pyrindine-3-boronic acid)
- 2098117-47-4(1-(1-Bromo-2-fluorobutan-2-yl)-4-chlorobenzene)




